3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a chemical compound characterized by a chloro-substituted phenyl group attached to a propyl chain, which is further bonded to a dimethylamine group. This compound has gained attention in various fields, including organic chemistry and medicinal chemistry, due to its potential applications and reactivity profiles. The compound is classified as an amine and falls under the category of substituted phenylpropylamines.
The synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride typically involves the reaction of 3-chloro-3-phenylpropyl chloride with dimethylamine. The reaction is generally conducted in a suitable solvent such as dichloromethane or ethanol under reflux conditions. Here are the detailed steps involved in the synthesis:
In industrial settings, continuous flow processes may be employed to optimize yield and purity. Advanced purification techniques, such as chromatography, are also utilized to enhance production efficiency.
The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride can be described as follows:
The compound's three-dimensional conformation allows for specific interactions with biological targets, which is critical for its applications in medicinal chemistry .
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride primarily involves its interaction with biological systems at the molecular level. As an amine derivative, it may act as a neurotransmitter modulator or enzyme inhibitor depending on its specific target within biochemical pathways.
In studies related to similar compounds, it has been observed that such amines can influence neurotransmitter levels, potentially affecting mood and cognitive functions. This mechanism is crucial for understanding its therapeutic potential and side effects .
The physical and chemical properties of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride include:
These properties are essential for determining its handling, storage conditions, and applications in various scientific contexts .
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride has a wide range of applications across different scientific fields:
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a crystalline organoamine salt characterized by the molecular formula C₁₁H₁₆ClN·HCl (or alternatively represented as C₁₁H₁₇Cl₂N), with a molecular weight of 234.17 g/mol [7]. It features a chlorinated propylamine chain attached to a phenyl ring, with a terminal dimethylamino group protonated by hydrochloric acid. This structure underpins its reactivity as a key synthetic intermediate.
The compound’s nomenclature reflects IUPAC conventions and historical naming practices. Its systematic name is 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, though it is frequently cited in literature and commercial catalogs under several synonyms:
Table 1: Systematic and Common Nomenclature of the Compound
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride |
| CAS Registry Number (Salt) | 1011-59-2 |
| CAS Registry Number (Free Base) | 79130-51-1 [4] [9] |
| Common Synonyms | NPC Chloro compound; Tomoxetine impurity 21 [10] |
The compound’s identity is further verifiable through spectral codes: InChIKey: KJBOLGFVUPJVKR-UHFFFAOYSA-N and Canonical SMILES: CN(C)CCC(C1=CC=CC=C1)Cl.Cl [5] [7]. It typically presents as a white to off-white solid with a melting point of 176°C and requires storage under dry, room-temperature conditions to maintain stability [9].
The emergence of 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride aligns with mid-20th-century advances in β-amino alcohol and halogenated amine synthesis. Initially cataloged under CAS 1011-59-2 in the 1950s–1960s, it represented a structural hybrid of bioactive scaffolds: the phenylpropylamine core of neurotransmitters and the tertiary amine motif of cholinergic agents [6]. Early organoamine chemistry focused on quaternary ammonium salts, but halogenated tertiary amines like this compound gained attention for their dual functionality—nucleophilic displacement at the chlorine site and cationic reactivity at the protonated amine.
Its synthesis likely originated from Mannich-type reactions or hydrochlorination of amino alcohols, methods prevalent during that era for constructing pharmaceutically relevant amines [6]. The compound’s role evolved from a simple building block to a critical intermediate in neuropharmaceutical research, particularly for antidepressants like atomoxetine, where it was identified as a process-related impurity (Atomoxetine Impurity 2 HCl and Impurity 24) [10]. This historical trajectory mirrors broader trends in organoamine chemistry, where halogenated tertiary amines became versatile substrates for C–N bond formation and heterocycle assembly.
This compound’s chemical significance stems from three reactive sites:
These features make it indispensable in multistep syntheses. For example, it serves as a precursor to atomoxetine (a norepinephrine reuptake inhibitor) via Williamson ether synthesis with 3-cresol, followed by demethylation [10]. In materials science, analogous chlorinated tertiary amines act as ligands for metal-organic catalysts or cross-linkers in polymer chemistry [6].
Table 2: Key Applications in Research and Industry
| Application Sector | Role | Reference |
|---|---|---|
| Pharmaceutical Synthesis | Atomoxetine intermediate/impurity standard | [10] |
| Biochemical Reagents | Enzyme study modulator; protein-amine adduct probe | [6] |
| Chemical Catalysis | Ligand for Pt/Pd complexes in thin-film deposition | [6] |
| Agricultural Chemistry | Intermediate for phenoxyamine herbicides | [6] |
Commercial availability through suppliers like J&W Pharmlab and Crysdot (priced at $125–$299 per 50–500 mg) underscores its demand in diverse research sectors . Rigorous analytical characterization—including GC-MS, NMR, and HPLC—validates its utility as a high-purity reference material (>95%) for quality control in drug manufacturing [4].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4